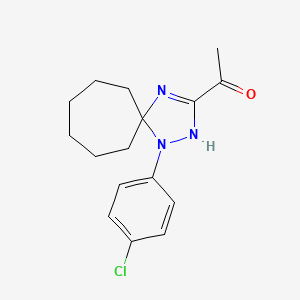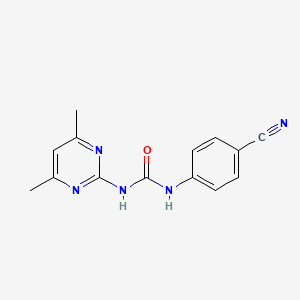
N-(4-Cyanophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-シアノフェニル)-N'-(4,6-ジメチルピリミジン-2-イル)尿素は、尿素誘導体のクラスに属する合成有機化合物です。これらの化合物は、医薬品化学、農業、材料科学など、さまざまな分野で多様な用途があることで知られています。その構造中のシアノフェニル基とジメチルピリミジニル基の存在は、潜在的な生物活性と化学合成における有用性を示唆しています。
準備方法
合成経路と反応条件
N-(4-シアノフェニル)-N'-(4,6-ジメチルピリミジン-2-イル)尿素の合成は、通常、4-シアノフェニルイソシアネートと4,6-ジメチル-2-アミノピリミジンの反応によって行われます。反応は通常、ジクロロメタンまたはアセトニトリルなどの有機溶媒中で、還流条件下で行われます。生成物は、再結晶またはクロマトグラフィーによって精製されます。
工業的生産方法
工業規模の生産では、収率を向上させ、コストを削減するために、合成を最適化する必要があります。これには、より効率的な触媒、代替溶媒、または反応速度と生成物の純度を高めるための連続フローリアクターの使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(4-シアノフェニル)-N'-(4,6-ジメチルピリミジン-2-イル)尿素は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、ニトリル基をアミンまたは他の還元形態に変換できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化アルミニウムリチウム(LiAlH₄)またはパラジウム触媒(Pd/C)を用いた水素ガス(H₂)などの還元剤が頻繁に使用されます。
置換: ハロゲン(Cl₂、Br₂)や求核剤(NH₃、OH⁻)などの試薬を、適切な条件下で用いることができます。
主な生成物
形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりニトリル酸化物が生成され、還元によりアミンが生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: その独特の構造的特徴により、薬物開発の候補として探求されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(4-シアノフェニル)-N'-(4,6-ジメチルピリミジン-2-イル)尿素がその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に結合し、その活性を調節する可能性があります。シアノフェニル基とジメチルピリミジニル基の存在は、その結合親和性と特異性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-シアノフェニル)-N'-(4-メチルピリミジン-2-イル)尿素
- N-(4-シアノフェニル)-N'-(4,6-ジメチルピリジン-2-イル)尿素
- N-(4-シアノフェニル)-N'-(4,6-ジメチルピリミジン-2-イル)チオ尿素
独自性
N-(4-シアノフェニル)-N'-(4,6-ジメチルピリミジン-2-イル)尿素は、シアノフェニル基とジメチルピリミジニル基の特定の組み合わせによってユニークです。この構造配置は、さまざまな用途にとって貴重な化合物にすることができる、独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(4-Cyanophenyl)-N’-(4-methylpyrimidin-2-yl)urea
- N-(4-Cyanophenyl)-N’-(4,6-dimethylpyridin-2-yl)urea
- N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
Uniqueness
N-(4-Cyanophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea is unique due to the specific combination of the cyanophenyl and dimethylpyrimidinyl groups. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
616208-80-1 |
|---|---|
分子式 |
C14H13N5O |
分子量 |
267.29 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H13N5O/c1-9-7-10(2)17-13(16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20) |
InChIキー |
OEWXMIKRIPZATK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)
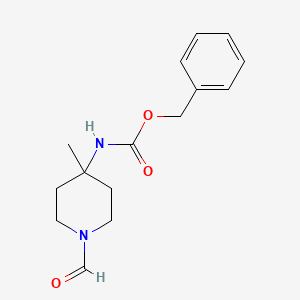
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
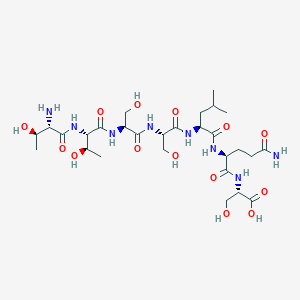
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
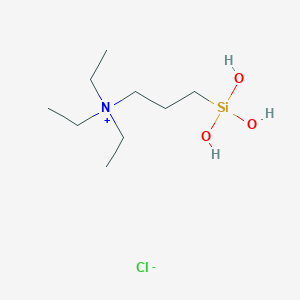
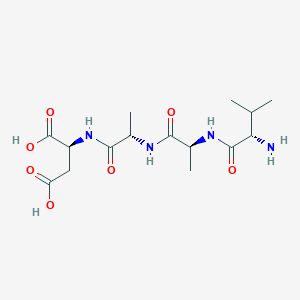
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)

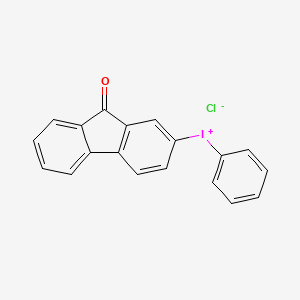
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
